2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
Description
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring:
- A 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group.
- A thioether (-S-) bridge connecting the oxadiazole to an acetamide moiety.
- A 4-phenylthiazol-2-yl group as the terminal acetamide substituent.
This structural framework is associated with diverse pharmacological activities, including antimicrobial, analgesic, and enzyme inhibitory properties, as observed in related analogs .
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-27-16-9-8-14(10-17(16)28-2)19-24-25-21(29-19)31-12-18(26)23-20-22-15(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQUYBRSVDNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
3,4-Dimethoxybenzoic acid is esterified to its ethyl ester, followed by hydrazinolysis to yield 3,4-dimethoxybenzohydrazide.
Procedure :
3,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) to form the acid chloride, which is treated with ethanol to yield ethyl 3,4-dimethoxybenzoate. Hydrazine hydrate (2.0 equiv) in ethanol is added, and the mixture is stirred at 80°C for 6 hours. The product precipitates as a white solid (Yield: 85–90%).
Cyclization with Carbon Disulfide
The hydrazide is cyclized with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-oxadiazole-2-thiol.
Procedure :
3,4-Dimethoxybenzohydrazide (1.0 equiv) is dissolved in ethanol, and CS₂ (1.5 equiv) is added. Potassium hydroxide (1.2 equiv) is introduced, and the mixture is refluxed for 8–12 hours. Acidification with HCl precipitates the thiol (Yield: 70–75%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 3H, aromatic), 13.21 (s, 1H, SH).
- HRMS : m/z calcd for C₁₀H₁₀N₂O₃S [M+H]⁺: 255.0436; found: 255.0439.
Synthesis of Intermediate B: 2-Bromo-N-(4-Phenylthiazol-2-yl)Acetamide
Hantzsch Thiazole Synthesis
4-Phenylthiazol-2-amine is synthesized via the Hantzsch reaction using thiourea and α-bromoacetophenone.
Procedure :
Thiourea (1.0 equiv) and α-bromoacetophenone (1.0 equiv) are refluxed in ethanol for 4 hours. The product is filtered and recrystallized from ethanol (Yield: 80–85%).
Acetamide Bromination
The amine is acetylated, followed by bromination at the α-position.
Procedure :
4-Phenylthiazol-2-amine (1.0 equiv) is stirred with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C. After 2 hours, bromine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The product is purified via column chromatography (Yield: 65–70%).
Spectroscopic Validation :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.3 (thiazole C-2), 128.9–135.2 (aromatic carbons), 33.1 (CH₂Br).
Coupling of Intermediates A and B
Thioether Formation
Intermediate A and B undergo nucleophilic substitution in the presence of a base.
Procedure :
Intermediate A (1.0 equiv) and Intermediate B (1.0 equiv) are dissolved in dry DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 50°C for 6 hours. The solvent is evaporated, and the residue is washed with water to yield the crude product, which is recrystallized from ethanol (Yield: 60–65%).
Optimization of Coupling Conditions
Variations in base, solvent, and temperature were evaluated (Table 1):
Table 1: Optimization of Thioether Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 50 | 65 |
| Et₃N | DCM | 25 | 45 |
| NaOH | MeOH | 60 | 55 |
DMF with K₂CO₃ at 50°C provided optimal yield.
Spectroscopic Characterization of Final Product
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
TBTU-Mediated Cyclization
Using TBTU as a coupling reagent for oxadiazole formation improved yields compared to DCC or CDI.
Procedure :
Thiosemicarbazide (1.0 equiv), DIEA (1.0 equiv), and TBTU (1.5 equiv) in DMF at 50°C for 4 hours yielded 85% oxadiazole.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include reduced forms of the oxadiazole ring or thioether linkage.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains. The presence of electron-withdrawing groups enhances this activity, making compounds like 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide promising candidates for the development of new antibiotics .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| Target Compound | Multiple strains | Significant |
Anticonvulsant Properties
The anticonvulsant potential of this compound has been explored through structure–activity relationship (SAR) studies. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models. Notably, oxadiazole derivatives have been linked to enhanced anticonvulsant effects compared to standard treatments like ethosuximide .
Anticancer Activity
The anticancer properties of compounds containing oxadiazole and thiazole rings have been extensively studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For example, a study highlighted that thiazole-based compounds exhibited significant cytotoxicity against human cancer cells when evaluated using the MTT assay .
| Cell Line | IC50 Value (µM) | Reference Drug |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin |
| HeLa (Cervical Cancer) | 10 | Cisplatin |
Case Study 1: Antimicrobial Screening
A series of synthesized thiazole and oxadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups significantly influenced the antimicrobial potency.
Case Study 2: Anticonvulsant Evaluation
In vivo studies were conducted using a PTZ-induced seizure model to evaluate the anticonvulsant activity of related compounds. The results demonstrated that certain derivatives provided complete protection against seizures at lower doses compared to traditional medications .
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 3,4-dimethoxyphenyl group on the oxadiazole distinguishes the target compound from analogs with alternative aromatic or heterocyclic substitutions:
Key Insight : The 3,4-dimethoxy substitution may enhance metabolic stability compared to benzofuran (2a) or pyridine (3a) analogs, as methoxy groups resist oxidative degradation .
Variations in the Acetamide-Linked Heterocycle
The 4-phenylthiazole group contrasts with other heterocyclic or aryl termini:
Physicochemical Properties
Limited data on the target compound’s properties necessitate extrapolation from analogs:
Key Insight : The target compound’s higher molecular weight and aromaticity suggest lower aqueous solubility than simpler analogs, necessitating formulation strategies for bioavailability .
Antimicrobial Activity
- Benzofuran-oxadiazole analogs (2a, 2b) : Exhibit potent activity against Staphylococcus aureus and Escherichia coli due to benzofuran’s membrane-disruptive effects .
- Pyrazole-thiazole hybrids (8c, 8e) : Show moderate antifungal activity against Aspergillus niger .
- Target Compound : Predicted activity based on structural similarity but requires empirical validation.
Enzyme Inhibition
- Pyridine-oxadiazole-thioacetamide (3a) : Inhibits acetylcholinesterase (IC₅₀ ~12 µM) via π-stacking with pyridine .
- SIRT2 inhibitors : N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives show sub-micromolar potency .
- Target Compound : The 3,4-dimethoxy group may enhance SIRT2 binding, analogous to methoxy-substituted inhibitors .
Biological Activity
The compound 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.45 g/mol. The structure consists of an oxadiazole ring linked to a thioether and a thiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O6S |
| Molecular Weight | 429.45 g/mol |
| CAS Number | 838816-57-2 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that compounds featuring the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have been evaluated for their activity against A549 lung cancer cells. The IC50 values for related compounds ranged from 11.20 to 59.61 µg/mL after a 72-hour treatment period .
Case Study:
In a study evaluating a series of oxadiazole derivatives, one compound showed an IC50 value of 11.20 µg/mL against A549 cells, indicating potent anticancer properties . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been explored. These compounds are known to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage that can lead to cancer progression and other diseases .
Research Findings:
A study indicated that modifications in the oxadiazole structure could enhance antioxidant activity while reducing toxicity . This suggests that the compound may have therapeutic potential beyond anticancer effects.
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:
- Apoptosis Induction: Many studies highlight that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Some derivatives have shown the ability to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Inhibition of Tumor Angiogenesis: By interfering with blood vessel formation, these compounds can starve tumors of necessary nutrients.
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by thioether linkage and acylation. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring using hydrazine derivatives and carboxylic acids under reflux in ethanol or acetic acid .
- Thioether coupling : Reaction of the oxadiazole-thiol intermediate with halogenated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF or DCM, catalyzed by bases such as triethylamine .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm structure via H/C NMR .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- NMR spectroscopy : H NMR (confirm methoxy groups at δ 3.8–4.0 ppm and thioether protons at δ 4.2–4.5 ppm) and C NMR (oxadiazole C=N peaks at ~160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 466.12) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or HDAC enzymes, using celecoxib or SAHA as positive controls .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
Discrepancies in reported IC values or efficacy may arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial assays and ATCC-validated cell lines for cytotoxicity studies .
- Orthogonal assays : Confirm anticancer activity via apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl or thiazole groups to identify pharmacophores .
Q. What strategies are effective for elucidating the mechanism of action against cancer targets?
- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Prioritize residues with hydrogen bonding (e.g., oxadiazole-N with Lys48 of EGFR) .
- Gene expression profiling : RNA-seq or qPCR to assess changes in apoptosis-related genes (BAX, BCL-2) .
- Kinase inhibition panels : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Modify substituents : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) or vary the thiazole’s phenyl group to fluorophenyl .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess impact on solubility and binding .
- Pharmacokinetic profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests to prioritize analogs with improved oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
